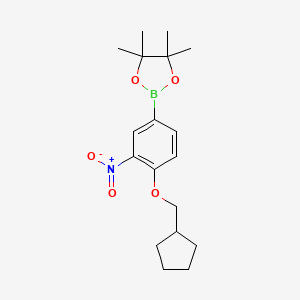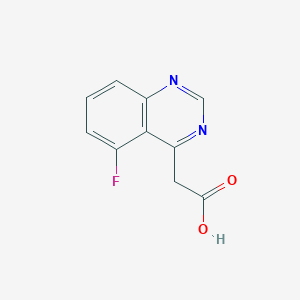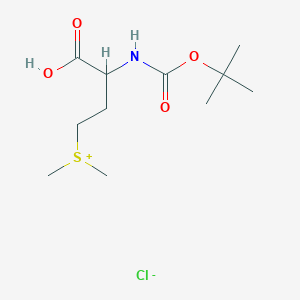
Boc-DL-methionine methylsulfonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Boc-DL-methionine methylsulfonium chloride involves the reaction of DL-methionine with methyl chloride under specific conditions. For instance, one method involves heating a mixture of DL-methionine, water, and methyl chloride at 50°-55°C for 8 hours under a pressure of 12-13 atmospheres . After cooling, the excess methyl chloride is evaporated, and the residue is filtered to obtain the product .
Analyse Des Réactions Chimiques
Boc-DL-methionine methylsulfonium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form methionine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the methylsulfonium group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Boc-DL-methionine methylsulfonium chloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Boc-DL-methionine methylsulfonium chloride involves its role as a methionine analogue. It can protect gastric mucosa from ethanol-induced damage by promoting dermal fibroblast migration and growth . This compound also participates in methionine metabolism in some plants, contributing to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Boc-DL-methionine methylsulfonium chloride is unique compared to other methionine derivatives due to its specific structure and properties. Similar compounds include:
DL-Methionine methylsulfonium chloride: A natural derivative of methionine with protective effects on gastric mucosa.
S-Methyl-L-cysteine: Another methionine analogue used in biochemical research.
S-(5’-Adenosyl)-L-methionine chloride dihydrochloride: A compound involved in methionine metabolism.
These compounds share similar biochemical roles but differ in their specific applications and molecular structures.
Propriétés
Formule moléculaire |
C11H22ClNO4S |
|---|---|
Poids moléculaire |
299.82 g/mol |
Nom IUPAC |
[3-carboxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]-dimethylsulfanium;chloride |
InChI |
InChI=1S/C11H21NO4S.ClH/c1-11(2,3)16-10(15)12-8(9(13)14)6-7-17(4)5;/h8H,6-7H2,1-5H3,(H-,12,13,14,15);1H |
Clé InChI |
GWWWDRVGFMHDQF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC[S+](C)C)C(=O)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


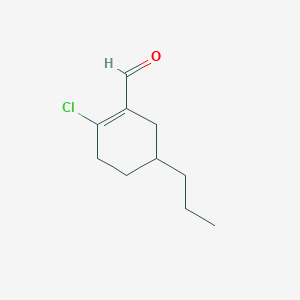

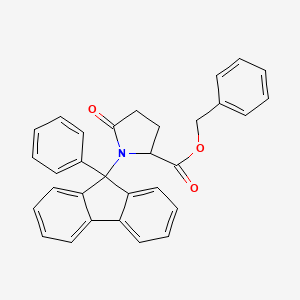
![4,7-Bis[4-[2-(2-methoxyethoxy)ethoxy]phenyl]benzo[c][1,2,5]thiadiazole-5,6-diamine](/img/structure/B13714060.png)
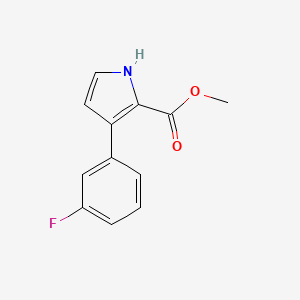
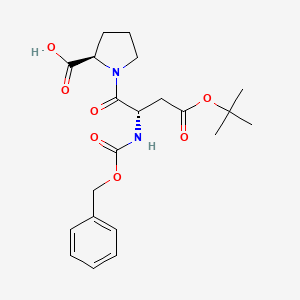
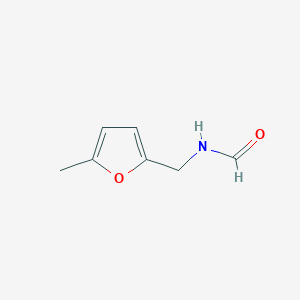
![(NZ)-N-[(4-morpholin-4-ylphenyl)methylidene]hydroxylamine](/img/structure/B13714098.png)
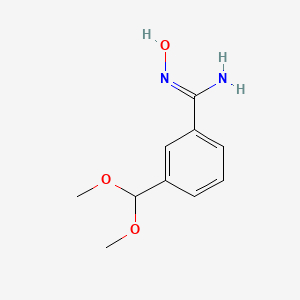
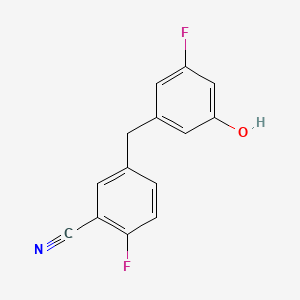
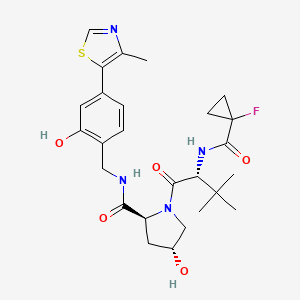
![3-Methyl-5-[(propan-2-yl)sulfanyl]imidazolidine-2,4-dione](/img/structure/B13714135.png)
